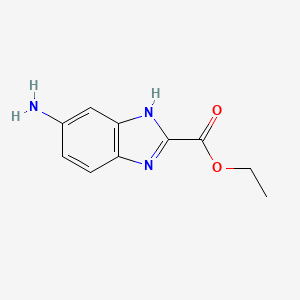

1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester

Vue d'ensemble

Description

1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester is a chemical compound with the molecular formula C10H11N3O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester typically involves the condensation of o-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like ethanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: Benzimidazole derivatives with oxidized functional groups.

Reduction: Reduced benzimidazole derivatives.

Substitution: Substituted benzimidazole derivatives with various functional groups.

Applications De Recherche Scientifique

While a comprehensive data table and case studies for the applications of "1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester" specifically are not available in the search results, the provided research does highlight the broader applications of benzimidazole derivatives, including their use in pharmacological research and chemical synthesis .

Scientific Research Applications

- As Antiviral Agents: Benzimidazole derivatives have demonstrated antiviral activity against various viruses, including enteroviruses, cytomegalovirus, herpes simplex virus, bovine viral diarrhea virus, rotavirus, and arenaviruses . Specific benzimidazole derivatives have shown potent inhibition of enteroviruses and herpes simplex virus-induced cytopathic effects .

- As Anti-inflammatory and Analgesic Agents: Certain benzimidazole derivatives exhibit anti-inflammatory and analgesic effects . Some compounds have shown remarkable in vitro cyclooxygenase inhibition and significant reduction of edema volume compared to standard anti-inflammatory drugs . Additionally, some derivatives have demonstrated notable reduction in edema and analgesic activity compared to standard drugs .

- In Chemical Synthesis: Benzimidazoles are routinely used as a pharmacophore in drug discovery . A novel methodology has been reported for the synthesis of indole, alkyl, and alpha-amino benzimidazoles . Benzimidazole derivatives can be synthesized through one-pot conversion of carboxylic acids, offering improvements over existing methods by eliminating the need for isolation of the aryl-amide and avoiding the use of acid as a co-solvent .

- Development of Neuraminidase Inhibitors: Benzimidazole derivatives have been explored as potential neuraminidase (NA) inhibitors . Some compounds in the carboxylic acid series have shown inhibitory action towards NA . Molecular docking studies have been conducted to investigate the binding interactions of these compounds on the NA active site .

- Anticancer Activity: Research indicates that derivatives of benzimidazole, including 1H-benzimidazole-5-carboxylic acid, exhibit anticancer activity.

Mécanisme D'action

The mechanism of action of 1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1H-Benzimidazole-2-carboxylic acid

- 1H-Benzimidazole-2-carbaldehyde

- 2-Aminobenzimidazole

- 6-Bromo-1H-benzimidazole

- 5,6-Dimethylbenzimidazole

Uniqueness

1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester and amino groups allows for versatile chemical modifications and enhances its potential as a pharmacologically active compound .

Activité Biologique

1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Name : this compound

- CAS Number : 294174-58-6

- Molecular Formula : C11H12N2O2

- Molecular Weight : 204.23 g/mol

Antitumor Activity

Research indicates that benzimidazole derivatives exhibit notable antitumor properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in tumor growth, such as topoisomerases and kinases.

- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells, which is critical for eliminating malignant cells.

A study demonstrated that certain benzimidazole derivatives could significantly reduce tumor size in xenograft models, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

1H-Benzimidazole-2-carboxylic acid derivatives have demonstrated anti-inflammatory properties by:

- Inhibiting Pro-inflammatory Cytokines : They can suppress the production of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.

- Blocking Enzyme Activity : Compounds have been identified that inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

In a comparative study, benzimidazole derivatives showed superior anti-inflammatory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin.

- Fungal Activity : Certain derivatives exhibited antifungal properties with MIC values lower than those of ketoconazole against multiple fungal strains .

The biological activity of 1H-benzimidazole compounds is attributed to their ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compounds often act as enzyme inhibitors, modulating pathways critical for cell survival and proliferation.

- Receptor Modulation : They can bind to various receptors, altering signaling pathways that lead to cellular responses such as apoptosis or inflammation reduction.

Case Studies

Propriétés

IUPAC Name |

ethyl 6-amino-1H-benzimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGIPRHPKWXINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.